molecular formula C15H25NO B14730065 N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine CAS No. 7061-65-6

N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine

Cat. No.: B14730065
CAS No.: 7061-65-6
M. Wt: 235.36 g/mol
InChI Key: QBSLNNCZDKYUHN-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine is an organic compound that belongs to the class of phenoxyethylamines. This compound is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to a propylamine moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine typically involves the reaction of 4-methylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with propylamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acids, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression related to lipid metabolism, inflammation, and glucose homeostasis. By antagonizing PPARα, the compound can modulate these pathways, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine is unique due to its specific combination of a phenoxy group and a propylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

7061-65-6

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-N-propylpropan-1-amine

InChI

InChI=1S/C15H25NO/c1-4-10-16(11-5-2)12-13-17-15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3

InChI Key

QBSLNNCZDKYUHN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCOC1=CC=C(C=C1)C

Origin of Product

United States

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